9-Amino-2-bromoacridine

Descripción general

Descripción

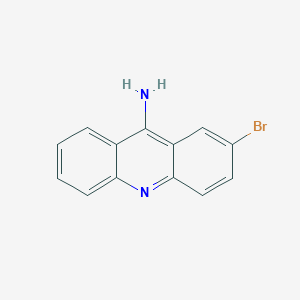

9-Amino-2-bromoacridine is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of an amino group at the ninth position and a bromine atom at the second position on the acridine ring. Acridine derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, molecular biology, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-2-bromoacridine typically involves the bromination of 9-aminoacridine. One common method includes the reaction of 9-aminoacridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method. This method combines the starting materials in a polar aprotic solvent, followed by the introduction of bromine. The reaction is conducted at elevated temperatures (70-120°C) to achieve high yields and purity. This approach is advantageous due to its simplicity, cost-effectiveness, and scalability for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 9-Amino-2-bromoacridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted acridine derivatives can be formed.

Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

Reduction Products: Reduction can yield amine derivatives with different degrees of hydrogenation.

Aplicaciones Científicas De Investigación

Case Studies

- A study demonstrated that 9-aminoacridine derivatives block the catalytic cycle of topoisomerase II, resulting in significant apoptosis in glioma cell lines. The compounds showed low micromolar ED(50) values, indicating high efficacy against these cancer cells .

- Another research highlighted the development of N-alkylated derivatives that not only inhibited prion diseases but also displayed antiproliferative effects on neuroblastoma cells .

Antimalarial Properties

The 9-aminoacridine core has been utilized in developing antimalarial agents. Compounds derived from this structure have shown the ability to intercalate into DNA, which inhibits transcription in malaria parasites.

Research Findings

- A series of studies indicated that 9-aminoacridine derivatives possess significant antimalarial activity by acting as potent inhibitors of parasite DNA topoisomerase II . These findings suggest a promising avenue for developing new treatments for malaria.

Antiviral Activity

Recent investigations have also pointed to the antiviral potential of 9-aminoacridine derivatives. The structural modifications can enhance their ability to combat viral infections, making them candidates for further exploration in antiviral drug development.

Pharmacokinetics and Delivery Mechanisms

Understanding the pharmacokinetics of 9-aminoacridine is essential for its application in clinical settings. Studies have shown that certain derivatives can effectively penetrate the blood-brain barrier, which is crucial for treating central nervous system malignancies.

Key Findings

- In vivo studies indicated that specific 9-aminoacridine compounds achieved peak concentrations in brain tissues sufficient to exert therapeutic effects against glioblastoma . This characteristic makes them valuable candidates for further clinical trials targeting brain tumors.

Mutagenicity and Safety Profile

While exploring the applications of 9-amino-2-bromoacridine, it is also crucial to assess its mutagenic potential. Some studies have reported that certain brominated acridine derivatives exhibit high toxicity and mutagenicity, necessitating careful evaluation during drug development .

Synthesis and Derivatization

The synthesis of this compound and its derivatives has been explored through various methods including reductive amination and nucleophilic aromatic substitution. These synthetic routes are essential for generating compounds with enhanced biological activity and specificity.

Synthetic Methods

- Efficient one-pot synthesis methods have been developed to streamline the production of new acridine derivatives suitable for pharmacological evaluation .

Data Table: Summary of Applications

Mecanismo De Acción

The primary mechanism of action of 9-Amino-2-bromoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase II. This inhibition leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . Additionally, the bromine atom at the second position enhances the compound’s binding affinity and selectivity for specific DNA sequences .

Comparación Con Compuestos Similares

9-Aminoacridine: Lacks the bromine atom, resulting in different binding properties and biological activities.

9-Amino-2-nitroacridine: Contains a nitro group instead of a bromine atom, which affects its reactivity and applications.

9-Amino-2,7-dibromoacridine: Has an additional bromine atom at the seventh position, leading to different intercalation properties and biological effects.

Uniqueness of 9-Amino-2-bromoacridine: The presence of the bromine atom at the second position in this compound enhances its DNA intercalation ability and selectivity for specific DNA sequences. This unique feature makes it a valuable compound for applications in medicinal chemistry and molecular biology .

Actividad Biológica

Overview

9-Amino-2-bromoacridine is a derivative of acridine, characterized by an amino group at the ninth position and a bromine atom at the second position on the acridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and molecular biology, due to its significant biological activities, particularly its ability to intercalate into DNA and inhibit key enzymes involved in DNA replication and transcription.

The primary mechanism of action for this compound involves DNA intercalation . The compound inserts itself between the base pairs of DNA, which can disrupt normal DNA function and lead to cytotoxic effects in rapidly dividing cells, such as cancer cells. Additionally, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can trigger apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Biological Activities

-

Anticancer Properties :

- Topoisomerase Inhibition : this compound has demonstrated efficacy as a topoisomerase II inhibitor, which is crucial for cancer treatment as it prevents the unwinding of DNA necessary for replication .

- Apoptosis Induction : The compound's ability to intercalate into DNA can lead to programmed cell death in cancer cells, enhancing its therapeutic potential.

- Antimicrobial Activity :

-

Fluorescent Properties :

- Due to its structural characteristics, this compound can be utilized in fluorescent assays, aiding in the detection of nucleic acids and cellular components.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Topoisomerase II inhibition | , |

| Apoptosis Induction | DNA intercalation | , |

| Antimicrobial | Disruption of microbial DNA | |

| Fluorescent Assays | Nucleic acid detection |

Notable Research Studies

- Study on Antiproliferative Effects : Research conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative activity, particularly against melanoma cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

- Mechanistic Insights : A study utilizing spin-labeled derivatives of 9-aminoacridine revealed that these compounds could effectively unwind calf thymus DNA, providing insights into their interaction with nucleic acids and reinforcing their role as probes for studying DNA dynamics .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other acridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 9-Aminoacridine | Lacks bromine; different binding properties | Anticancer and antimicrobial properties |

| 9-Amino-2-nitroacridine | Contains a nitro group; altered reactivity | Varies compared to bromo derivative |

| 9-Amino-2,7-dibromoacridine | Additional bromine at seventh position; enhanced intercalation | Different biological effects |

The presence of the bromine atom at the second position in this compound enhances its selectivity and binding affinity for specific DNA sequences compared to its analogs .

Propiedades

IUPAC Name |

2-bromoacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHQDINYPPBLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166338 | |

| Record name | 9-Amino-2-bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157996-59-3 | |

| Record name | 9-Amino-2-bromoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157996593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-2-bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.